molecular formula C16H14N4O B12591148 N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide CAS No. 645418-13-9

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide

Cat. No.: B12591148
CAS No.: 645418-13-9
M. Wt: 278.31 g/mol
InChI Key: SZFIOCRDMCEMQJ-UHFFFAOYSA-N
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Description

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide is a synthetic pyrazole-based small molecule of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of molecules known for their diverse pharmacological profiles, offering multiple avenues for scientific investigation. A primary research application for pyrazole-carboxamide analogues is in the development of novel antimicrobial agents . Compounds with this core structure have demonstrated promising in vitro antibacterial activity against challenging drug-resistant bacteria, including New Delhi metallo-β-lactamase-1 (NDM-1) producing strains . The structure-activity relationships (SAR) of these molecules are a key area of study, as modifications to the core can significantly alter their potency and selectivity . In neuroscience research, structurally related pyrazole-carboxamides have been identified as potent and selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (mAChR) . The M4 receptor is a high-value target for neurodevelopmental and neurodegenerative diseases, and such compounds offer a potential pathway to improved therapeutic outcomes with enhanced subtype selectivity over orthosteric agonists . The value of this specific compound lies in its structural features, which serve as a versatile scaffold. The pyrazole core is a privileged structure in agrochemical and pharmaceutical research, with derivatives exhibiting a wide range of biological activities . Researchers can utilize this compound as a key intermediate or building block in Suzuki cross-coupling reactions to generate a diverse library of derivatives for high-throughput screening and SAR analysis . It is provided as a high-purity compound characterized by advanced analytical techniques to ensure consistency in your experimental results. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

645418-13-9

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide

InChI

InChI=1S/C16H14N4O/c1-11-14(18-16(21)13-9-5-6-10-17-13)15(20-19-11)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,21)(H,19,20)

InChI Key

SZFIOCRDMCEMQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide typically involves the reaction of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid with 2-aminopyridine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to several analogs reported in the literature. Key comparisons focus on substituent variations, heterocyclic cores, and biological activities. Below is an analysis organized by structural categories:

Pyrazole Derivatives with Carboximidamide vs. Carboxamide Groups

lists pyrazole-1-carboximidamide derivatives with varying aryl substituents (e.g., methoxy, chloro, bromo, nitro). These compounds differ from the target molecule in two critical ways:

  • Functional group: The carboximidamide group (-C(=NH)NH₂) replaces the carboxamide (-C(=O)NH₂) in the target compound.
  • Substituent diversity : For example, 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, compound 1) has a methoxy group that increases electron density, whereas the target compound’s methyl group at position 5 provides steric bulk without significant electronic effects.

Table 1: Comparison of Pyrazole Derivatives

Compound Name Substituents (Pyrazole Positions 3/5) Functional Group Key Properties/Activities Reference
N-(5-Methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide 3-Ph, 5-Me Pyridine-2-carboxamide Potential H-bonding, unknown bioactivity N/A
5-(4-Methoxyphenyl)-3-phenyl-...carboximidamide 3-Ph, 4-OMe-Ph Carboximidamide Enhanced basicity, untested
5-(4-Chlorophenyl)-3-phenyl-...carboximidamide 3-Ph, 4-Cl-Ph Carboximidamide Electron-withdrawing Cl, unknown
Pyridine-2-Carboxamide Derivatives with Varying Heterocycles

and describe analogs with distinct heterocyclic systems:

  • N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide (): Replaces pyrazole with a triazole ring.
  • 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (): Features an isoxazole-thiazole framework. Isoxazoles are less aromatic than pyrazoles, altering electronic properties and binding modes.

Table 2: Heterocyclic Comparisons

Compound Name Heterocyclic Core Functional Group Structural Implications Reference
This compound Pyrazole Carboxamide Moderate aromaticity, H-bond donor/acceptor N/A
N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide 1,2,4-Triazole Carboxamide Higher polarity, multiple H-bond sites
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-Thiazole Carboxamide Reduced aromaticity, sulfur participation
Pyridine Derivatives with Insecticidal Activity

reports pyridine-2-carboxamide analogs (e.g., compound 5: 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-phenylacetamide) with insecticidal efficacy against cowpea aphids. Key differences include:

  • Substituent effects: The target compound lacks the thioether (-S-) and cyano (-CN) groups present in ’s analogs, which are critical for binding to nicotinic acetylcholine receptors in insects.
  • Bioactivity : Compounds with thioether linkages (e.g., compound 5 in ) showed moderate to excellent insecticidal activity, suggesting that the carboxamide group alone may be insufficient for high efficacy without additional electron-withdrawing substituents .

Biological Activity

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 5 methyl 3 phenyl 1H pyrazol 4 yl pyridine 2 carboxamide\text{N 5 methyl 3 phenyl 1H pyrazol 4 yl pyridine 2 carboxamide}

This compound features a pyrazole ring fused with a pyridine moiety, which is known to enhance its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds related to N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine have shown minimal inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)Target Organism
Compound 15.0E. coli
Compound 210.0S. aureus
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine15.0P. aeruginosa

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have been evaluated through various assays, including the human red blood cell (HRBC) membrane stabilization test. Compounds similar to N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine exhibited HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating promising anti-inflammatory activity .

Case Study: In Vivo Anti-inflammatory Effects

In a controlled study, the administration of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine in animal models resulted in a significant reduction in edema formation when compared to control groups, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

The anticancer properties of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine have been explored through various in vitro assays. The compound demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (µM)
Human colon cancer45.0
Breast cancer30.0
Lung cancer25.0

These results highlight the compound's potential as a lead structure for the development of new anticancer drugs.

The biological activity of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression.
  • DNA Interaction : Studies suggest that the compound may interact with DNA, leading to apoptotic cell death in cancer cells.
  • Antioxidant Properties : The presence of the pyrazole ring contributes to its ability to scavenge free radicals, reducing oxidative stress.

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